molecular formula C13H18ClNO B8215035 2,3-Dihydrospiro[1-benzopyran-4,3'-piperidine] hydrochloride

2,3-Dihydrospiro[1-benzopyran-4,3'-piperidine] hydrochloride

Cat. No.: B8215035
M. Wt: 239.74 g/mol
InChI Key: UASOJSBLYDEYFC-UHFFFAOYSA-N
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Description

2,3-Dihydrospiro[1-benzopyran-4,3’-piperidine] hydrochloride is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrospiro[1-benzopyran-4,3’-piperidine] hydrochloride typically involves the condensation of a chromanone derivative with a piperidine derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the spiro linkage. The reaction mixture is then purified through recrystallization to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of 2,3-Dihydrospiro[1-benzopyran-4,3’-piperidine] hydrochloride follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrospiro[1-benzopyran-4,3’-piperidine] hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,3-Dihydrospiro[1-benzopyran-4,3’-piperidine] hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-Dihydrospiro[1-benzopyran-4,3’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound shares a similar spiro structure but differs in the position of the spiro linkage and functional groups.

    Spiro[chromane-4,4’-piperidine] hydrochloride: Another related compound with a different arrangement of the spiro linkage.

Uniqueness

2,3-Dihydrospiro[1-benzopyran-4,3’-piperidine] hydrochloride is unique due to its specific spiro linkage and the presence of both benzopyran and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

spiro[2,3-dihydrochromene-4,3'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-2-5-12-11(4-1)13(7-9-15-12)6-3-8-14-10-13;/h1-2,4-5,14H,3,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASOJSBLYDEYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC3=CC=CC=C32)CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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